N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine
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Description
N-(2-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C20H21FN6O2 and its molecular weight is 396.426. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research has demonstrated that triazole derivatives, including those structurally related to the compound , show significant antimicrobial properties. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have been explored, revealing that certain compounds within this class possess moderate to good activities against test microorganisms (Bektaş et al., 2007).
Anticancer and Carbonic Anhydrase Inhibition
Another study has synthesized mono Mannich bases with piperazines to evaluate their cytotoxic/anticancer properties along with inhibitory effects on human carbonic anhydrase I and II isoenzymes. These compounds displayed promising results, indicating their potential as lead compounds for further design and evaluation in cancer therapy and enzyme inhibition (Tuğrak et al., 2019).
Antifungal and Enzyme Inhibitory Properties
Further research into 1,2,4-triazole derivatives has identified their potential in antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. This study underscores the diverse biological potentials of these compounds, including promising results in enzyme inhibition and antimicrobial activities (Mermer et al., 2018).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel N-substituted β-hydroxy amines and β-hydroxy ethers containing methoxy fluoroquinolones have been reported, showcasing their remarkable antimicrobial activities. This highlights the versatile application of N-substituted compounds in developing new antimicrobial agents (Guruswamy & Arul, 2016).
Properties
IUPAC Name |
[5-(2-fluoroanilino)triazolidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O2/c1-29-15-8-6-14(7-9-15)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-17-5-3-2-4-16(17)21/h2-9,18-19,22-25H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCBXJCSGAWEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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